molecular formula C27H25FN2O6S B11640656 methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11640656
M. Wt: 524.6 g/mol
InChI Key: FNJXTFUASJRBRR-LSDHQDQOSA-N
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Description

Methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a thiazole ring

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound may be used to study the effects of fluorophenyl and thiazole-containing molecules on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine

Its unique structure may impart specific biological activities, making it a candidate for drug development and therapeutic research .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups and structural features. The presence of the fluorophenyl group, hydroxy group, and thiazole ring in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C27H25FN2O6S

Molecular Weight

524.6 g/mol

IUPAC Name

methyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O6S/c1-5-12-36-16-10-11-17(14(2)13-16)22(31)20-21(18-8-6-7-9-19(18)28)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h6-11,13,21,31H,5,12H2,1-4H3/b22-20+

InChI Key

FNJXTFUASJRBRR-LSDHQDQOSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4F)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4F)O)C

Origin of Product

United States

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